molecular formula C14H8F6O6S2 B175669 2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl CAS No. 17763-95-0

2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl

Cat. No.: B175669
CAS No.: 17763-95-0
M. Wt: 450.3 g/mol
InChI Key: VAEJFEYIJHDWKE-UHFFFAOYSA-N
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Description

2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of two trifluoromethanesulfonyloxy groups attached to a biphenyl structure. The trifluoromethanesulfonyloxy groups contribute to the compound’s high reactivity and stability, making it valuable in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl-2,2’-diol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity . The reaction mixture is then subjected to work-up procedures, including washing with aqueous solutions and drying over anhydrous sodium sulfate, followed by purification using chromatography .

Industrial Production Methods

Industrial production of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted biphenyl derivatives and more complex organic molecules, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonyloxy groups are highly electron-withdrawing, making the biphenyl core more reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to introduce various functional groups into the biphenyl structure, enabling the synthesis of a wide range of derivatives with diverse properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl is unique due to its biphenyl core structure combined with two trifluoromethanesulfonyloxy groups. This combination imparts high reactivity and stability, making it a versatile compound in synthetic chemistry and material science. Its ability to undergo various substitution and coupling reactions under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

[2-[2-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O6S2/c15-13(16,17)27(21,22)25-11-7-3-1-5-9(11)10-6-2-4-8-12(10)26-28(23,24)14(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEJFEYIJHDWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141148
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-95-0
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17763-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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